Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester can be synthesized through a multi-step process. One common method involves the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield the corresponding trimethylsilylphosphonic esters. Finally, mild cleavage with methanol-water produces the desired phosphonic acid ester .
Industrial Production Methods
In industrial settings, the synthesis of phosphonic acid esters often involves the use of microwave-assisted techniques to accelerate the reaction rates. For example, the McKenna synthesis utilizes bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored for its convenience, high yields, and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly used for hydrolysis reactions.
Substitution: Reagents such as bromotrimethylsilane (BTMS) are used for silyldealkylation reactions.
Major Products Formed
The major products formed from these reactions include the corresponding phosphonic acids and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester involves its interaction with molecular targets and pathways. The compound’s phosphonic acid functional group allows it to form strong bonds with metal ions and other molecules, making it an effective chelating agent. Additionally, its ability to undergo hydrolysis and substitution reactions enables it to interact with various biological targets, including enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties.
Diethyl benzylphosphonate: A related compound with a similar structure but different ester groups.
Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis (trimethylsilyl) ester: A compound with similar functional groups but different substituents.
Uniqueness
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong bonds with metal ions and other molecules makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
192868-43-2 |
---|---|
Molekularformel |
C16H20NO3P |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
N-benzyl-1-dimethoxyphosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C16H20NO3P/c1-19-21(18,20-2)16(15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12,16-17H,13H2,1-2H3 |
InChI-Schlüssel |
IEJNNVNNBLGRLL-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=CC=C1)NCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.